4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE
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Overview
Description
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE typically involves the reaction of 3-(methylthio)-1,2,4-thiadiazole-5-thiol with 4-acetamidophenyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The acetic acid ester moiety can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and methylthio group are believed to play a crucial role in its biological activity. The exact molecular targets and pathways may vary depending on the specific application, but common targets include enzymes, receptors, and DNA.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1,2,4-thiadiazole-5-thiol: A precursor in the synthesis of the compound.
4-Acetamidophenyl acetic acid: Another precursor used in the synthesis.
2-[[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio]acetic acid: A related compound with similar structural features.
Uniqueness
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O3S3 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H13N3O3S3/c1-8(17)14-9-3-5-10(6-4-9)19-11(18)7-21-13-15-12(20-2)16-22-13/h3-6H,7H2,1-2H3,(H,14,17) |
InChI Key |
WYXLBPTZZJUUSF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CSC2=NC(=NS2)SC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CSC2=NC(=NS2)SC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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